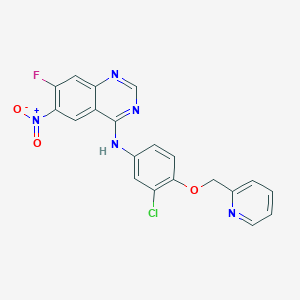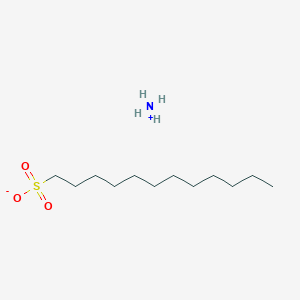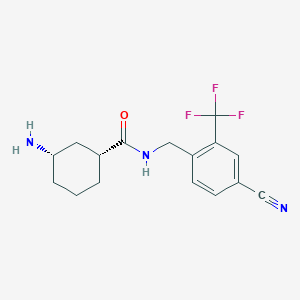
Benzyl ((R)-1-((1r,4R)-4-(pyridin-4-ylcarbamoyl)cyclohexyl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (®-1-((1r,4R)-4-(pyridin-4-ylcarbamoyl)cyclohexyl)ethyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a cyclohexyl ring, and a pyridine moiety, making it structurally unique and versatile for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (®-1-((1r,4R)-4-(pyridin-4-ylcarbamoyl)cyclohexyl)ethyl)carbamate typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the six-membered ring.
Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the cyclohexyl ring.
Carbamoylation: The carbamate group is introduced by reacting the intermediate with benzyl chloroformate in the presence of a base like triethylamine.
Final Coupling: The final product is obtained by coupling the intermediate with the desired ethyl group under specific conditions, such as using a palladium catalyst in a hydrogenation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for precise addition of reagents and monitoring of reaction progress.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Benzyl (®-1-((1r,4R)-4-(pyridin-4-ylcarbamoyl)cyclohexyl)ethyl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its structural features allow it to interact with specific biological targets, making it a candidate for developing treatments for diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer industries.
Wirkmechanismus
The mechanism of action of Benzyl (®-1-((1r,4R)-4-(pyridin-4-ylcarbamoyl)cyclohexyl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyridine moiety is particularly important for its binding affinity, while the cyclohexyl ring provides structural stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl (®-1-((1r,4R)-4-(pyridin-4-ylcarbamoyl)cyclohexyl)methyl)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Benzyl (®-1-((1r,4R)-4-(pyridin-4-ylcarbamoyl)cyclohexyl)propyl)carbamate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
Benzyl (®-1-((1r,4R)-4-(pyridin-4-ylcarbamoyl)cyclohexyl)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H27N3O3 |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
benzyl N-[(1R)-1-[4-(pyridin-4-ylcarbamoyl)cyclohexyl]ethyl]carbamate |
InChI |
InChI=1S/C22H27N3O3/c1-16(24-22(27)28-15-17-5-3-2-4-6-17)18-7-9-19(10-8-18)21(26)25-20-11-13-23-14-12-20/h2-6,11-14,16,18-19H,7-10,15H2,1H3,(H,24,27)(H,23,25,26)/t16-,18?,19?/m1/s1 |
InChI-Schlüssel |
QZPJWHBIGLPQAY-IPJUCJBFSA-N |
Isomerische SMILES |
C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12947748.png)


![(1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate](/img/structure/B12947776.png)







![Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12947843.png)

